DBCO-NHCO-PEG4-NH-Boc

Bioconjugation ADC Linker PROTAC Linker

Choose DBCO-NHCO-PEG4-NH-Boc for precise, sequential bioconjugation where generic DBCO-PEG4 analogs fail. Its DBCO group enables copper-free SPAAC with azides, while the Boc-protected amine remains inert until mild acidic deprotection, allowing controlled, orthogonal payload attachment. This unique dual reactivity yields defined drug-to-antibody ratios (DAR) in ADC synthesis, efficient ternary-complex formation in PROTACs, and site-specific biomolecule labeling. The hydrophilic PEG4 spacer ensures aqueous solubility and minimizes steric hindrance. Available from multiple B2B vendors in research-grade purity (≥98%), with global shipping options to support your bioconjugation workflow.

Molecular Formula C34H45N3O8
Molecular Weight 623.7 g/mol
Cat. No. B606966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG4-NH-Boc
SynonymsDBCO-PEG4-NH-Boc
Molecular FormulaC34H45N3O8
Molecular Weight623.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H45N3O8/c1-34(2,3)45-33(40)36-17-19-42-21-23-44-25-24-43-22-20-41-18-15-31(38)35-16-14-32(39)37-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)37/h4-11H,14-26H2,1-3H3,(H,35,38)(H,36,40)
InChIKeyYUOUOEOEOWCRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DBCO-NHCO-PEG4-NH-Boc: Heterobifunctional Linker for Click Chemistry and Orthogonal Conjugation


DBCO-NHCO-PEG4-NH-Boc is a heterobifunctional polyethylene glycol (PEG) linker characterized by a dibenzocyclooctyne (DBCO) group, a Boc-protected amine, and a PEG4 spacer . The DBCO group enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azides, while the Boc-protected amine provides a latent reactive handle that can be deprotected under acidic conditions for subsequent conjugation . The PEG4 spacer enhances solubility and reduces steric hindrance, making this compound a key reagent in bioconjugation, antibody-drug conjugate (ADC) synthesis, and PROTAC development .

Why Generic Substitution of DBCO-NHCO-PEG4-NH-Boc Fails: Evidence-Based Differentiation


While multiple DBCO-PEG4 derivatives are commercially available, generic substitution often leads to experimental failure or suboptimal results due to critical differences in orthogonal reactivity, spacer design, and solubility . For example, DBCO-PEG4-NHS ester is reactive toward amines but lacks a protected amine handle for orthogonal, sequential conjugation . Conversely, DBCO-PEG4-acid or DBCO-PEG4-amine provide only a single functional group, limiting their utility in multi-step synthesis . The unique combination of a Boc-protected amine and a DBCO group on a PEG4 spacer in DBCO-NHCO-PEG4-NH-Boc enables precisely controlled, two-step bioconjugation strategies that are not possible with simpler analogs .

Quantitative Evidence Guide: DBCO-NHCO-PEG4-NH-Boc vs. Closest Analogs


Orthogonal Conjugation Capability: DBCO-NHCO-PEG4-NH-Boc vs. DBCO-PEG4-NHS Ester

DBCO-NHCO-PEG4-NH-Boc provides orthogonal conjugation via a Boc-protected amine, enabling sequential, site-specific bioconjugation, whereas DBCO-PEG4-NHS ester reacts directly with amines and cannot be used in a two-step orthogonal strategy .

Bioconjugation ADC Linker PROTAC Linker

Aqueous Solubility: DBCO-NHCO-PEG4-NH-Boc vs. DBCO-C6-NHS Ester

The PEG4 spacer in DBCO-NHCO-PEG4-NH-Boc confers aqueous compatibility, in contrast to the hydrophobic C6 spacer in DBCO-C6-NHS ester, which is only soluble in organic solvents .

Solubility Bioconjugation Drug Delivery

SPAAC Reaction Kinetics: DBCO-PEG4-CO2H vs. N3-PEG3 in Various Buffers

Studies on structurally analogous DBCO-PEG4 derivatives show second-order rate constants for SPAAC reactions ranging from 0.96–1.18 M⁻¹s⁻¹ in various buffers, indicating rapid and efficient conjugation [1].

Click Chemistry SPAAC Reaction Kinetics

Best Research and Industrial Application Scenarios for DBCO-NHCO-PEG4-NH-Boc


Construction of Heterobifunctional Antibody-Drug Conjugates (ADCs) via Sequential Orthogonal Conjugation

DBCO-NHCO-PEG4-NH-Boc is ideally suited for ADC synthesis where a controlled, two-step conjugation strategy is required. First, the DBCO group is used for copper-free SPAAC with an azide-modified antibody. Following purification, the Boc group is removed under mild acidic conditions to expose a primary amine. This amine can then be conjugated to a cytotoxic payload or a linker-payload intermediate, ensuring a precise drug-to-antibody ratio (DAR) and site-specific attachment .

Synthesis of PROTACs with Defined Linker Geometry and Orthogonal Reactivity

The combination of a PEG4 spacer and orthogonal functional groups makes DBCO-NHCO-PEG4-NH-Boc a valuable building block for PROTACs. The DBCO group allows for the introduction of an E3 ligase ligand via SPAAC, while the Boc-protected amine can be deprotected and conjugated to a target protein ligand. The PEG4 spacer provides flexibility and aqueous solubility, facilitating the formation of ternary complexes and efficient protein degradation .

Site-Specific Protein Labeling and Bioconjugation under Physiological Conditions

Due to its aqueous solubility and rapid SPAAC kinetics, DBCO-NHCO-PEG4-NH-Boc is an excellent choice for labeling proteins or antibodies with fluorophores, biotin, or other probes in aqueous buffer. The DBCO group reacts rapidly and selectively with azide-functionalized probes, and the Boc-protected amine remains inert until deprotected, preventing unwanted side reactions. This enables efficient, bioorthogonal labeling of sensitive biomolecules without the need for organic co-solvents or harsh conditions .

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